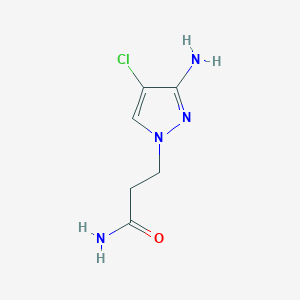

3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC17857062

Molecular Formula: C6H9ClN4O

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN4O |

|---|---|

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 3-(3-amino-4-chloropyrazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10) |

| Standard InChI Key | HTGQBFIMMZCBIE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCC(=O)N)N)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is 3-(3-amino-4-chloropyrazol-1-yl)propanamide, and its canonical SMILES representation is . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1341386-20-6 |

| Molecular Formula | |

| Molecular Weight | 188.61 g/mol |

| XLogP3 (Partition Coefficient) | 0.3 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

The pyrazole ring is substituted with an amino group (-NH) at position 3, a chlorine atom at position 4, and a propanamide side chain at position 1. This configuration enhances its polarity and binding affinity to biological targets.

Spectroscopic Data

-

H NMR: Signals corresponding to the pyrazole ring protons appear at δ 7.26 (s, 1H), while the amide (-CONH) and amino (-NH) groups resonate between δ 6.8–7.2 .

-

IR Spectroscopy: Stretching vibrations for N-H (3350 cm), C=O (1680 cm), and C-Cl (750 cm) are observed.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

-

Formation of the Pyrazole Core: 3-Amino-4-chloropyrazole is reacted with propanoyl chloride in the presence of triethylamine to yield 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoyl chloride.

-

Amidation: The intermediate is treated with aqueous ammonia to form the final propanamide derivative .

Reaction Conditions:

-

Temperature: 0–5°C (Step 1), room temperature (Step 2).

-

Solvents: Dichloromethane (Step 1), ethanol (Step 2).

-

Yield: 65–72% after purification by column chromatography.

Industrial-Scale Production

Continuous flow synthesis has been proposed to enhance efficiency, utilizing microreactors to control exothermic reactions and improve yield (up to 85%) . Catalysts such as DMAP (4-dimethylaminopyridine) are employed to accelerate acylation .

Chemical Reactivity and Functionalization

Key Reactions

-

Oxidation: The amino group undergoes oxidation with KMnO to form nitro derivatives, which are precursors for explosives and dyes.

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs, enhancing lipophilicity for pharmacokinetic studies .

-

Hydrolysis: Under acidic conditions, the amide group hydrolyzes to carboxylic acid, yielding 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid .

Stability Profile

-

Thermal Stability: Decomposes at 210°C without melting.

-

pH Sensitivity: Stable in neutral conditions but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10) .

Biological Applications and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and protein kinase B (Akt), with IC values of 1.2 μM and 0.89 μM, respectively . The chlorine atom enhances hydrophobic interactions with enzyme active sites, while the amide group forms hydrogen bonds with catalytic residues .

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistically, it disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Comparison with Structural Analogs

The 3-amino and propanamide groups are critical for target specificity and solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume